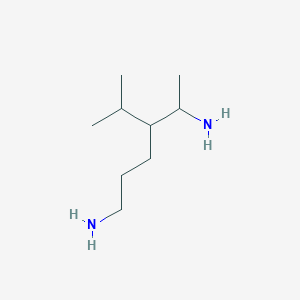
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid, also known as BMEDA, is a chelating agent that has been widely used in scientific research. It is a derivative of ethylenediaminetetraacetic acid (EDTA) and has a maleimide group that allows it to react with sulfhydryl groups in proteins and peptides. BMEDA is a versatile molecule that can be used in various applications, including protein conjugation, labeling, and purification.
Wirkmechanismus
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid works by chelating metal ions, such as copper, zinc, and iron, which are essential for the activity of many enzymes and proteins. The maleimide group of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid reacts with sulfhydryl groups in proteins and peptides, allowing for site-specific conjugation and labeling. The chelating properties of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid also make it useful in the detection and quantification of metal ions in biological samples.
Biochemische Und Physiologische Effekte
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect the enzymatic activity or stability of most proteins. However, the maleimide group of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid can react with other sulfhydryl groups in proteins and peptides, leading to the formation of unwanted conjugates. Therefore, careful optimization of the reaction conditions is necessary to minimize these side reactions.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid has several advantages over other protein conjugation and labeling methods. It allows for site-specific conjugation and labeling, which is essential for the study of protein structure and function. 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid is also highly specific for sulfhydryl groups, which are abundant in many proteins and peptides. However, 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid has some limitations, including the potential for side reactions with other sulfhydryl groups in proteins and peptides. It also requires careful optimization of the reaction conditions to minimize these side reactions.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid in scientific research. One potential application is in the development of protein-based biosensors for the detection of metal ions in biological samples. 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid can be used to attach metal-binding peptides to proteins, allowing for the detection and quantification of metal ions with high sensitivity and specificity. Another potential application is in the development of targeted drug delivery systems. 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid can be used to attach drugs to proteins, allowing for their targeted delivery to specific tissues or cells. Overall, 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid is a versatile molecule with many potential applications in scientific research.
Synthesemethoden
The synthesis of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid involves the reaction of N-(5-Aminopentyl)maleimide with EDTA. The maleimide group reacts with the sulfhydryl group of cysteine residues in proteins and peptides, allowing for site-specific conjugation and labeling. 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid can also be synthesized by reacting N-(5-Aminopentyl)maleimide with other chelating agents, such as diethylenetriaminepentaacetic acid (DTPA) and ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA).
Wissenschaftliche Forschungsanwendungen
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid has been widely used in scientific research for protein conjugation, labeling, and purification. It can be used to attach fluorescent dyes, biotin, or other tags to proteins and peptides, allowing for their detection and quantification. 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid can also be used to purify proteins by immobilizing them on a solid support through the maleimide group. This technique is called affinity chromatography and is commonly used in the purification of enzymes and antibodies.
Eigenschaften
CAS-Nummer |
155015-71-7 |
|---|---|
Produktname |
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid |
Molekularformel |
C26H34N4O10 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
2-[[2-[bis(carboxymethyl)amino]-3-[4-[5-(2,5-dioxopyrrol-1-yl)pentylamino]phenyl]propyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C26H34N4O10/c31-21-8-9-22(32)30(21)11-3-1-2-10-27-19-6-4-18(5-7-19)12-20(29(16-25(37)38)17-26(39)40)13-28(14-23(33)34)15-24(35)36/h4-9,20,27H,1-3,10-17H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
InChI-Schlüssel |
AWYSNGNHQFFZEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NCCCCCN2C(=O)C=CC2=O |
Kanonische SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NCCCCCN2C(=O)C=CC2=O |
Synonyme |
1-(4-(5-maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid EMCS-Bz-EDTA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



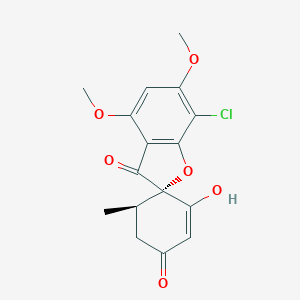
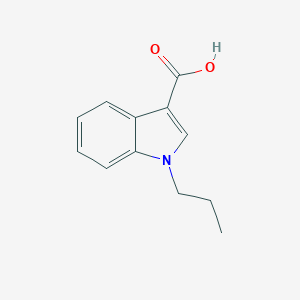


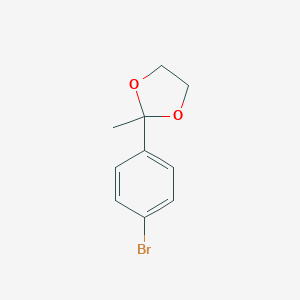


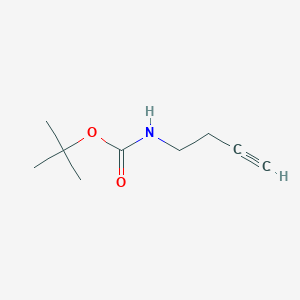



![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)
